2-Benzoylbutyl 4-methylbenzene-1-sulfonate
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Overview
Description
2-Benzoylbutyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a benzoyl group attached to a butyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-benzoylbutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Benzoylbutanol+4-Methylbenzenesulfonyl chloride→2-Benzoylbutyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylbutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base.
Major Products
Oxidation: Formation of 2-benzoylbutanoic acid.
Reduction: Formation of 2-benzoylbutyl sulfide.
Substitution: Formation of 2-benzoylbutyl amine or 2-benzoylbutyl ether.
Scientific Research Applications
2-Benzoylbutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The benzoyl group may also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoylbutyl 4-methylbenzenesulfonamide
- 2-Benzoylbutyl 4-methylbenzenesulfonic acid
- 2-Benzoylbutyl 4-methylbenzenesulfonyl chloride
Uniqueness
2-Benzoylbutyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
CAS No. |
828256-29-7 |
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Molecular Formula |
C18H20O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-benzoylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O4S/c1-3-15(18(19)16-7-5-4-6-8-16)13-22-23(20,21)17-11-9-14(2)10-12-17/h4-12,15H,3,13H2,1-2H3 |
InChI Key |
BVRSDPYTLOWAKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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